molecular formula C114H174N34O31 B13893914 Obestatin (rat)

Obestatin (rat)

Cat. No.: B13893914
M. Wt: 2516.8 g/mol
InChI Key: OJSXICLEROKMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obestatin is a 23-amino-acid peptide that was first isolated from the rat stomach in 2005. It is derived from the preproghrelin gene, which also encodes ghrelin, a peptide with opposing effects. Obestatin is known to inhibit food intake and regulate glucose and lipid metabolism .

Preparation Methods

Obestatin is typically synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is highly efficient and allows for the precise control of the peptide sequence. The reaction conditions for SPPS include the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using a coupling reagent such as HBTU or DIC. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Obestatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions used, but can include modified peptides with altered biological activity .

Scientific Research Applications

Obestatin has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and modification. In biology, obestatin is studied for its role in regulating food intake, energy balance, and metabolism. In medicine, obestatin has potential therapeutic applications for treating obesity, diabetes, and other metabolic disorders. Additionally, obestatin is being investigated for its potential to promote skeletal muscle regeneration and prevent muscle atrophy .

Mechanism of Action

Obestatin exerts its effects by binding to specific receptors on the surface of target cells. The primary receptor for obestatin is G-protein-coupled receptor 39 (GPR39), although other receptors such as glucagon-like peptide 1 receptor (GLP-1R) may also be involved. Upon binding to its receptor, obestatin activates intracellular signaling pathways that regulate various physiological processes, including glucose and lipid metabolism, insulin sensitivity, and appetite suppression .

Comparison with Similar Compounds

Obestatin is often compared to ghrelin, as both peptides are derived from the same gene and have opposing effects on food intake and metabolism. While ghrelin stimulates appetite and promotes weight gain, obestatin inhibits food intake and promotes weight loss. Other similar compounds include leptin, which also regulates food intake and energy balance, and peptide YY, which suppresses appetite. Obestatin is unique in its ability to regulate both glucose and lipid metabolism, making it a promising target for therapeutic interventions .

Properties

Molecular Formula

C114H174N34O31

Molecular Weight

2516.8 g/mol

IUPAC Name

4-[[1-[[2-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[[1-[2-[[4-amino-2-[(2-amino-3-phenylpropanoyl)amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)

InChI Key

OJSXICLEROKMBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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